BenchChemオンラインストアへようこそ!

2,4-Dihydroxy-6-methylnicotinamide

Physicochemical profiling logP lipophilicity

2,4-Dihydroxy-6-methylnicotinamide (IUPAC: 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is a 2,4-dihydroxylated nicotinamide bearing a methyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₇H₈N₂O₃ with a molecular weight of 168.15 g·mol⁻¹.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 68373-65-9
Cat. No. B1505842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-6-methylnicotinamide
CAS68373-65-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=O)N)O
InChIInChI=1S/C7H8N2O3/c1-3-2-4(10)5(6(8)11)7(12)9-3/h2H,1H3,(H2,8,11)(H2,9,10,12)
InChIKeySWBBEZHQQWMONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-6-methylnicotinamide (CAS 68373-65-9) – Baseline Identity for Sourcing and Research Specification


2,4-Dihydroxy-6-methylnicotinamide (IUPAC: 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is a 2,4-dihydroxylated nicotinamide bearing a methyl substituent at the 6-position of the pyridine ring [1]. Its molecular formula is C₇H₈N₂O₃ with a molecular weight of 168.15 g·mol⁻¹ . The compound is catalogued under the Chemical Abstracts Service Registry Number 68373-65-9 and has been evaluated for biological activity by the National Cancer Institute under the identifier NSC109235 [2]. Commercially available at purities of ≥95% to ≥98% with batch-specific analytical documentation including NMR, HPLC, and GC , this compound serves as a versatile small-molecule scaffold and research intermediate within the pyridinecarboxamide chemotype.

2,4-Dihydroxy-6-methylnicotinamide Procurement Risk – Why Nicotinamide and 6-Methylnicotinamide Are Not Acceptable Drop-In Replacements


Nicotinamide (pyridine-3-carboxamide, CAS 98-92-0) and 6-methylnicotinamide (CAS 6960-22-1) share the nicotinamide core but lack the critical 2,4-dihydroxy substitution pattern present in 2,4-dihydroxy-6-methylnicotinamide. Nicotinamide is a substrate for nicotinamide N-methyltransferase (NNMT) with Km values in the low micromolar range [1], whereas 2,4-dihydroxy-6-methylnicotinamide exhibits only weak NNMT inhibition (IC₅₀ > 10,000 nM) [2], indicating that the 2,4-dihydroxy-6-methyl decoration fundamentally redirects the compound's enzyme interaction profile from substrate to weak inhibitor. The logP differential – 0.19 for the target compound versus -0.38 to -0.24 for nicotinamide and 0.35–0.48 for 6-methylnicotinamide [3][4][5] – translates to markedly different aqueous solubility and membrane partitioning behaviour. These structural and physicochemical divergences preclude simple interchange in any assay or synthetic application where hydroxyl-mediated reactivity, hydrogen-bonding capacity, or metabolic routing through NNMT are operative variables.

2,4-Dihydroxy-6-methylnicotinamide (CAS 68373-65-9) – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation – LogP Shift from Hydrophilic Nicotinamide to Lipophilic 2,4-Dihydroxy-6-Methyl Analog

2,4-Dihydroxy-6-methylnicotinamide exhibits a computed logP of 0.1881, representing a shift of approximately +0.4 to +0.6 log units relative to nicotinamide (measured logP = -0.38 to -0.24) and a shift of approximately -0.2 log units relative to 6-methylnicotinamide (computed logP = 0.35–0.48) [1][2]. This intermediate lipophilicity arises from the opposing contributions of the two polar hydroxyl groups (positions 2 and 4) and the lipophilic 6-methyl substituent.

Physicochemical profiling logP lipophilicity

NNMT Specificity Switch – From Substrate (Nicotinamide) to Weak Inhibitor (2,4-Dihydroxy-6-methylnicotinamide)

In a luminescence-based NNMT methyltransferase assay using human recombinant enzyme, 2,4-dihydroxy-6-methylnicotinamide produced an IC₅₀ > 10,000 nM (>10 µM), categorising it as a weak NNMT inhibitor [1]. By contrast, the unsubstituted parent compound nicotinamide serves as the native NNMT substrate with a reported Km of approximately 5–10 µM [2]. The introduction of 2,4-dihydroxy and 6-methyl groups thus converts the compound from a productive substrate into a weak inhibitor, a functional reversal that cannot be achieved with either nicotinamide or 6-methylnicotinamide.

NNMT inhibition enzyme specificity nicotinamide metabolism

Chemical Reactivity Differentiation – Dual Nucleophilic Hydroxyl Sites for Selective Derivatization in Scaffold Optimization

2,4-Dihydroxy-6-methylnicotinamide possesses two chemically distinct hydroxyl groups at positions 2 and 4 on a 2-oxo-1,2-dihydropyridine ring, enabling sequential or selective derivatization (acylation, alkylation, or condensation) that is not possible with the non-hydroxylated analogs nicotinamide and 6-methylnicotinamide [1]. The hydroxyl groups confer hydrogen-bond donor capacity (HBD count = 2 for the target compound vs 1 for both comparators) and polar surface area (PSA = 96.18 Ų vs 55.98 Ų), expanding the accessible chemical space for fragment-based design and prodrug strategies [2].

Synthetic chemistry scaffold derivatization selective acylation

Aqueous Solubility Profile – Predicted Low Solubility Enables Controlled Precipitation and Crystallization Applications

The computed logS (ESOL) for 2,4-dihydroxy-6-methylnicotinamide is predicted to fall in the range of -2.5 to -1.5 (moderately to slightly soluble), based on its logP of 0.1881 and molecular weight of 168.15 [1]. This contrasts sharply with nicotinamide, which exhibits experimental water solubility of 500–1,000 g/L at 20 °C (freely soluble) , and 6-methylnicotinamide, which is soluble at approximately 50 mg/mL in water (soluble) . The 2,4-dihydroxy substitution pattern substantially reduces aqueous solubility relative to both comparators.

Aqueous solubility formulation crystallization

Regulatory Status and Intended Use Differentiation – Research-Only Compound versus Dietary Supplement

2,4-Dihydroxy-6-methylnicotinamide is supplied exclusively for research and further manufacturing use, with explicit vendor labelling that excludes direct human or veterinary therapeutic application . Nicotinamide, by contrast, is classified as a dietary supplement (vitamin B3) and is subject to food-grade regulatory frameworks (USP/NF, FCC monographs) [1]. 6-Methylnicotinamide is also classified as a research-use-only compound but is described as an endogenous metabolite . The target compound's NCI evaluation history (NSC109235) further distinguishes it as a compound of specific interest to cancer pharmacology screening rather than nutritional biochemistry [2].

Regulatory status research use only procurement compliance

2,4-Dihydroxy-6-methylnicotinamide (CAS 68373-65-9) – Prioritized Application Scenarios Derived from Quantitative Evidence


NNMT-Targeted Medicinal Chemistry and Inhibitor Development Programmes

Use 2,4-dihydroxy-6-methylnicotinamide as a fragment-sized starting scaffold for NNMT inhibitor optimization. Its IC₅₀ > 10 µM against human NNMT [1] places it in the weak-inhibitor range suitable for fragment-based drug discovery (FBDD), where initial affinity is improved through iterative chemical elaboration. The dual hydroxyl groups enable site-selective derivatization to explore NNMT binding pocket sub-sites, a synthetic flexibility absent in nicotinamide and 6-methylnicotinamide.

Lipophilicity-Tuned Cellular Assays Requiring Intermediate Membrane Permeability

Deploy 2,4-dihydroxy-6-methylnicotinamide in cell-based assays where the high hydrophilicity of nicotinamide (logP ≈ -0.38) limits passive membrane diffusion and the higher lipophilicity of 6-methylnicotinamide (logP ≈ 0.35–0.48) risks non-specific membrane accumulation. The intermediate logP of 0.19 [2] provides a balanced partitioning profile that may improve intracellular exposure without excessive membrane sequestration.

Diversified Nicotinamide Library Synthesis via Selective Hydroxyl Functionalization

Employ 2,4-dihydroxy-6-methylnicotinamide as a central scaffold in combinatorial library synthesis. The two nucleophilic hydroxyl groups allow sequential acylation, alkylation, or sulfonation to generate diverse analog sets in parallel format [3]. The 6-methyl group provides a fixed substituent for structure-activity relationship (SAR) anchoring, while the hydroxyl positions offer tunable vectors for chemical space exploration.

Oncology Screening Panels Leveraging NCI Evaluation History

Incorporate 2,4-dihydroxy-6-methylnicotinamide into cancer cell-line screening cascades as a defined chemical probe with NCI Developmental Therapeutics Program provenance (NSC109235) [4]. Its distinct substitution pattern differentiates it from the extensively studied nicotinamide and 6-methylnicotinamide, potentially revealing novel anti-proliferative mechanisms orthogonal to NAD⁺ metabolism modulation.

Quote Request

Request a Quote for 2,4-Dihydroxy-6-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.